2-乙酰氨基-3,4,6-三-O-乙酰基-2-脱氧-β-D-吡喃葡萄糖苷苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

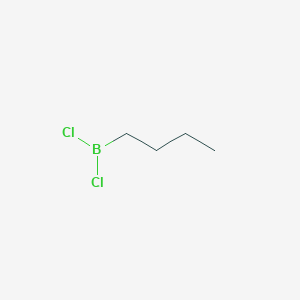

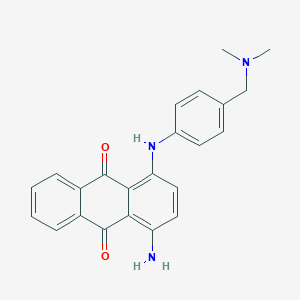

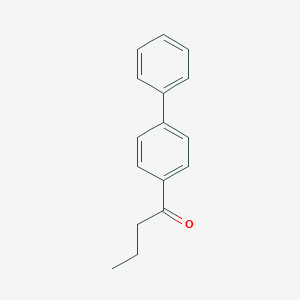

The synthesis of phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves the reaction of pentaacetyl-β-D-glucosamine with p-methoxyphenol and boron trifluoride etherate in dry methylene chloride. This process results in the formation of a crystalline structure, highlighting the compound's robust synthetic accessibility and its potential for further chemical modifications (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Molecular Structure Analysis

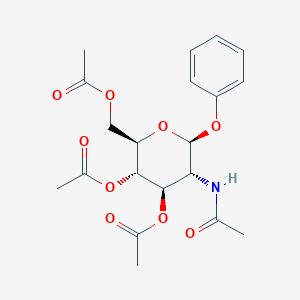

The molecular structure of this compound has been elucidated through X-ray diffraction analysis, revealing its crystallization in the hexagonal space group P65. Its structure features an intermolecular hydrogen bond between the amido hydrogen and the carbonyl oxygen of the acetamido group in another molecule, which is crucial for understanding its chemical behavior and reactivity (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside participates in various chemical reactions, including those leading to the synthesis of glycosylated compounds. For example, its reactivity with glycosyl bromides under catalyzed conditions enables the synthesis of diverse oligosaccharides, showcasing its utility in glycoscience research (Carbohydrate Research, 1982).

Physical Properties Analysis

The physical properties of phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, such as solubility, melting point, and crystal structure, are integral to its application in synthesis and pharmaceutical research. However, detailed analysis of these properties requires further study and characterization.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are key to understanding the compound's potential applications in organic synthesis and drug design. Its ability to form intermolecular hydrogen bonds contributes to its chemical stability and reactivity, providing a foundation for exploring its use in developing novel chemical entities (Analytical Sciences: X-ray Structure Analysis Online, 2006).

科学研究应用

糖苷酶抑制剂

该化合物是糖苷酶抑制剂生物合成中的活性成分 . 糖苷酶抑制剂是一类抑制糖苷酶作用的药物,在治疗某些疾病如糖尿病和戈谢病方面具有益处。

研究糖基化

它用于研究糖基化 ,一个碳水化合物连接到蛋白质和脂质的过程。该过程对于许多生物系统的功能至关重要,其故障会导致各种疾病。

糖蛋白代谢

该化合物用于研究糖蛋白代谢 . 糖蛋白在细胞间相互作用和免疫反应中起着至关重要的作用。了解它们的代谢可以提供对许多生物过程和疾病的见解。

基于碳水化合物的治疗剂

它作为合成基于碳水化合物的治疗剂的底物 . 这些治疗剂在各个领域都有应用,包括癌症治疗和疫苗开发。

抗结核和抗菌活性

该化合物已被用于合成具有抗结核和抗菌活性的分子 . 这使其成为开发新的抗生素和治疗结核病的宝贵工具。

研究碳水化合物代谢

它是研究碳水化合物代谢错综复杂领域的重要工具 . 了解碳水化合物代谢对于研究许多疾病至关重要,包括糖尿病和代谢综合征。

药学潜力

该化合物具有显著的药学潜力,因为它可用于研究各种疾病 . 它表现出潜在的抗菌、抗肿瘤和抗病毒活性,使其成为药物开发应用中值得注意的候选者。

恶性、糖尿病和感染性疾病

这种用途广泛的化合物用于研究各种恶性、糖尿病和感染性疾病中的糖基化和糖蛋白代谢 . 这种广泛的应用范围使其成为生物医学研究中的宝贵工具。

作用机制

Target of Action

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a complex compound that primarily targets enzymes crucial to bacterial cell wall synthesis . These enzymes play a pivotal role in the survival and proliferation of bacteria, making them an ideal target for antimicrobial compounds.

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes . This binding inhibits the normal function of the enzymes, leading to disruption in the synthesis of the bacterial cell wall. The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting key enzymes in these pathways, it disrupts the normal functioning of the bacteria, leading to their eventual death. The downstream effects of this disruption include the cessation of bacterial growth and proliferation.

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of the bacterial cell wall, it causes structural instability and eventually leads to the death of the bacteria. This makes it a potent antimicrobial agent, capable of combating diverse drug-resistant bacterial infections .

Action Environment

The efficacy and stability of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacterial strain it is acting upon

未来方向

This compound is a highly sought-after compound in the biomedical sector . It exhibits tremendous potential in combatting diverse drug-resistant bacterial infections . Its structural uniqueness makes it a promising candidate for combating a diverse range of diseases, encompassing cancer, bacterial infections, and inflammatory disorders .

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIVQWVVADQPHA-LASHMREHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425065 |

Source

|

| Record name | Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13089-21-9 |

Source

|

| Record name | Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)

![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)